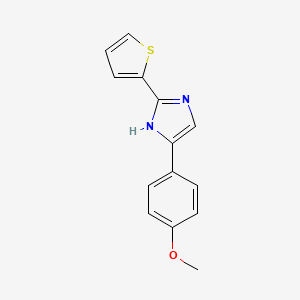
1H-Imidazole, 4-(4-methoxyphenyl)-2-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE is a heterocyclic compound that features both imidazole and thiophene rings. The presence of these rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. The methoxyphenyl group adds to its chemical diversity, potentially enhancing its biological activity and making it a versatile compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the cross-coupling reactions using palladium catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the imidazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group and the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted methoxyphenyl or thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, 4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE is explored for its potential therapeutic properties. It may exhibit antifungal, antibacterial, or anticancer activities, although specific studies are required to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to its conjugated system and electronic properties.
Mecanismo De Acción
The mechanism of action of 4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The thiophene ring and methoxyphenyl group may enhance its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-METHOXYPHENYL)-1H-IMIDAZOLE: Lacks the thiophene ring, which may reduce its electronic properties and biological activity.
2-(THIOPHEN-2-YL)-1H-IMIDAZOLE: Lacks the methoxyphenyl group, which may affect its solubility and interaction with biological targets.
4-(4-HYDROXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE: The hydroxyl group can alter its reactivity and potential hydrogen bonding interactions.
Uniqueness
4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE is unique due to the combination of the methoxyphenyl group, thiophene ring, and imidazole ring. This combination provides a balance of electronic properties, solubility, and potential biological activity, making it a versatile compound for various applications.
Propiedades
Número CAS |
102152-10-3 |
|---|---|
Fórmula molecular |
C14H12N2OS |
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole |
InChI |
InChI=1S/C14H12N2OS/c1-17-11-6-4-10(5-7-11)12-9-15-14(16-12)13-3-2-8-18-13/h2-9H,1H3,(H,15,16) |
Clave InChI |
OCRQCMKKESAJGD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12931310.png)
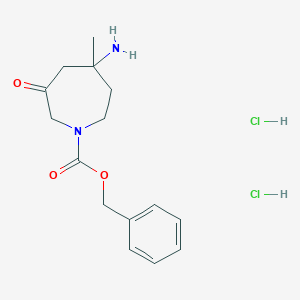
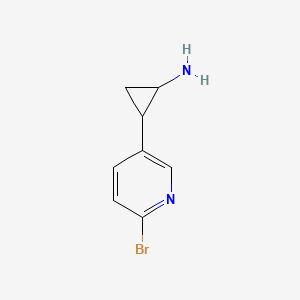
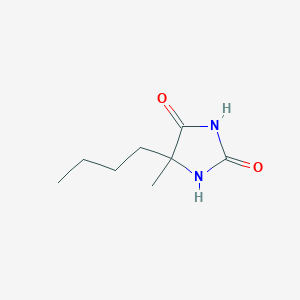
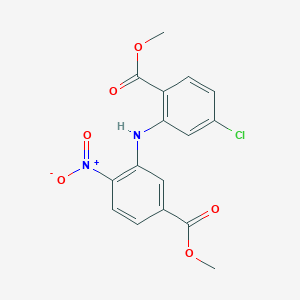
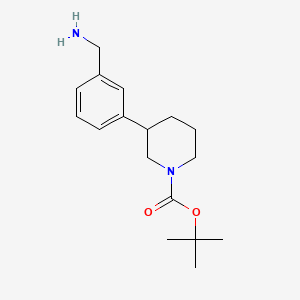
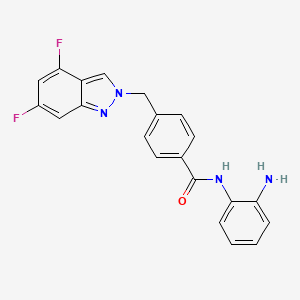
![tert-Butyl (R)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931362.png)
![tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B12931372.png)
![2-(6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide](/img/structure/B12931374.png)
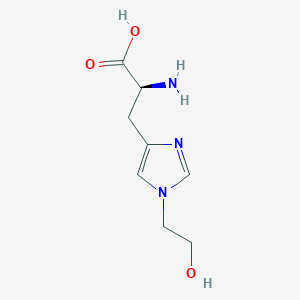

![1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931390.png)
![(3AR,6S,6aS)-tert-butyl 6-(6,7-diamino-5-oxoheptyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazole-1-carboxylate](/img/structure/B12931392.png)
